molecular formula C10H13IO4S3 B069797 Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate CAS No. 175202-13-8

Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B069797
CAS No.: 175202-13-8
M. Wt: 420.3 g/mol
InChI Key: JJVTWHIJTPKSOT-UHFFFAOYSA-N
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Description

Glucovanillin: is a natural compound found in the orchid species Vanilla planifolia. It serves as the glucosylated precursor of vanillin, which is responsible for the characteristic vanilla flavor and aroma. Glucovanillin is a glycoside, specifically a glucoside, and its chemical structure consists of a glucose moiety attached to vanillin.

Preparation Methods

a. Natural Extraction:

b. Industrial Production:
  • The industrial production of vanillin involves the conversion of glucovanillin to vanillin.
  • Enzymatic processes play a key role in this transformation, making it a sustainable and efficient method for vanillin production.

Chemical Reactions Analysis

a. Transformation to Vanillin:

  • The primary chemical transformation of glucovanillin occurs through enzymatic hydrolysis.
  • Enzymes break the glycosidic bond between glucose and vanillin, resulting in the release of vanillin.
  • Common reagents involved include enzymes such as β-glucosidases.
b. Major Products:
  • The major product of this reaction is vanillin , the aromatic compound responsible for the characteristic vanilla scent and flavor.

Scientific Research Applications

Glucovanillin finds applications in various scientific fields:

    Flavor and Fragrance Industry: As the precursor to vanillin, it contributes to the delightful vanilla aroma in foods, beverages, and perfumes.

    Medicine and Health: Research explores its potential health benefits, including antioxidant properties and potential therapeutic effects.

    Biological Studies: Understanding its enzymatic conversion sheds light on glycoside metabolism and enzymatic pathways.

Mechanism of Action

  • Glucovanillin’s mechanism of action lies in its enzymatic transformation to vanillin.
  • Vanillin interacts with taste receptors and contributes to the perception of sweetness and flavor.

Comparison with Similar Compounds

  • Glucovanillin stands out due to its role as the precursor to vanillin.
  • Similar compounds include other glycosides and aromatic precursors found in natural sources.

Properties

IUPAC Name

methyl 3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVTWHIJTPKSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381065
Record name Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-13-8
Record name Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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